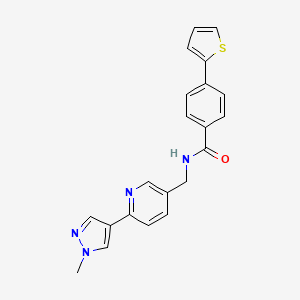

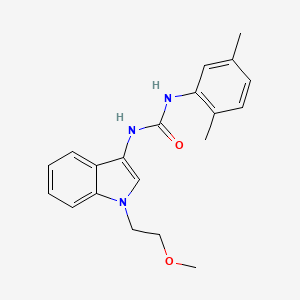

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been shown to exhibit promising results in scientific research, making it a subject of interest for many researchers.

Mechanism of Action

Target of Action

The primary target of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.

Mode of Action

This compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the movement of potassium ions across the cell membrane. This action can alter the electrical activity of the cell, leading to various downstream effects.

Biochemical Pathways

The activation of GIRK channels by this compound can affect several biochemical pathways. These include pathways involved in neuronal signaling and heart rate regulation . The specific effects can vary depending on the cell type and the physiological context.

Result of Action

The activation of GIRK channels by this compound can lead to changes in cell excitability . In neurons, this could result in altered signaling and potentially influence behaviors such as pain perception, mood, and addiction. In cardiac cells, GIRK channel activation can influence heart rate.

Advantages and Limitations for Lab Experiments

The advantages of using N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide in lab experiments include its potent inhibitory activity against several enzymes, its ability to induce apoptosis, and its anti-inflammatory and anti-angiogenic properties. However, the limitations of using this compound include its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide. One potential direction is the development of more potent and selective inhibitors of protein kinase CK2 and PAK4. Additionally, further research is needed to determine the potential applications of this compound in the treatment of other diseases, such as inflammatory disorders and cardiovascular diseases. Finally, the development of more efficient and cost-effective synthesis methods for this compound could also be a future direction for research.

Synthesis Methods

The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide involves a series of chemical reactions. The synthesis process involves the use of various reagents, including pyridine, methyl iodide, and thiophene-2-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide has been extensively studied for its potential applications in drug development. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including protein kinase CK2 and PAK4. These enzymes are involved in various cellular processes, including cell proliferation, migration, and survival.

properties

IUPAC Name |

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-thiophen-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c1-25-14-18(13-24-25)19-9-4-15(11-22-19)12-23-21(26)17-7-5-16(6-8-17)20-3-2-10-27-20/h2-11,13-14H,12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOWJUVCBPLGLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

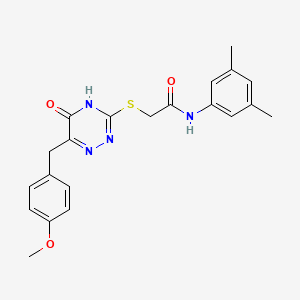

![5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2898679.png)

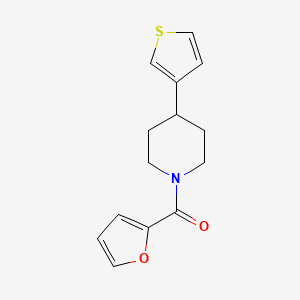

![1-(2-Fluorophenyl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B2898681.png)

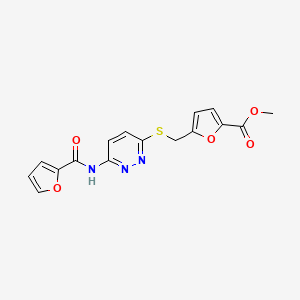

![2-benzyl-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2898689.png)

![(2E)-2-{[(4-hydroxy-2-methylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2898697.png)

![(3,5-dimethylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2898701.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2898702.png)